![molecular formula C25H15N B14950974 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is a polycyclic aromatic hydrocarbon (PAH) with a complex fused ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline typically involves the annulation of precursor compounds such as 9,10-diarylbenzo[h]quinolines or 9,10-di(hetero)arylphenanthrenes. This process includes catalytic C-C bond activation followed by the insertion of internal alkynes . The reaction conditions can vary, but a common approach involves heating the reaction mixture to around 150°C, although lower temperatures may also be used with varying yields .
Industrial Production Methods: the principles of catalytic C-C bond activation and annulation reactions are scalable and could be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives .
Applications De Recherche Scientifique
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline involves its interaction with molecular targets such as topoisomerase I. This interaction leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in the inhibition of DNA replication and transcription, which can induce cell death in cancer cells . The compound’s ability to trap topoisomerase I-DNA cleavage complexes at different genomic locations suggests its potential for targeted cancer therapy .
Comparaison Avec Des Composés Similaires
Indeno[1,2,3-ij]isoquinoline: Shares a similar core structure but lacks the phenyl group.
Benzo[h]quinoline: Another PAH with a fused ring structure but different electronic properties.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is unique due to its extended π-conjugated system, which imparts distinct electronic properties and chemical stability. Its ability to interact with biological targets such as topoisomerase I also sets it apart from other PAHs .
Propriétés
Formule moléculaire |
C25H15N |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
10-phenyl-9-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C25H15N/c1-2-8-16(9-3-1)22-15-18-14-17-10-4-5-11-19(17)24-20-12-6-7-13-21(20)25(26-22)23(18)24/h1-15H |
Clé InChI |
MGXKAIKYUKRVIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C5=C3C(=N2)C6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


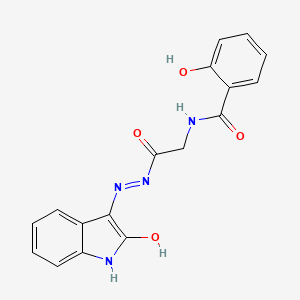
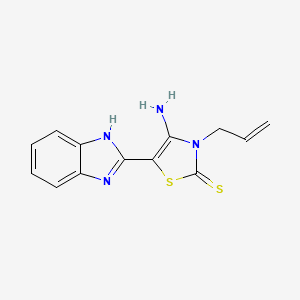
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14950910.png)
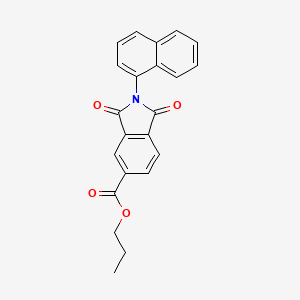
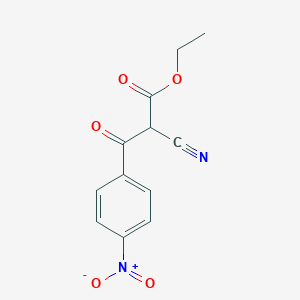
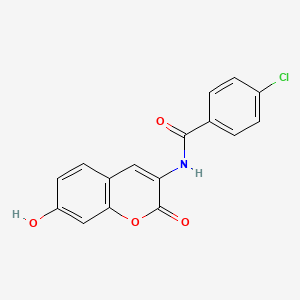
![Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
![Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950945.png)
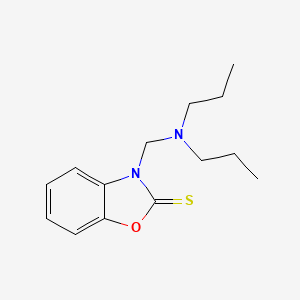
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14950968.png)
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
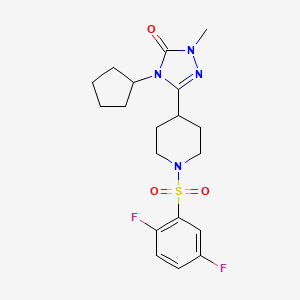
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
